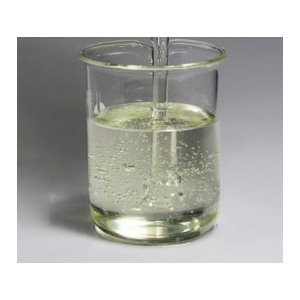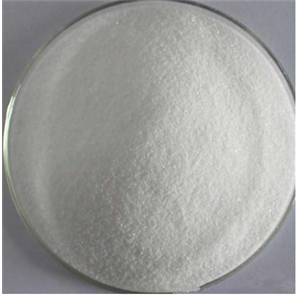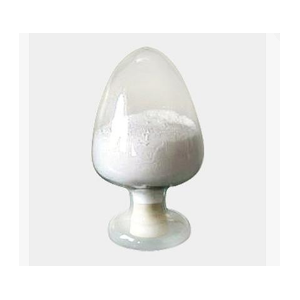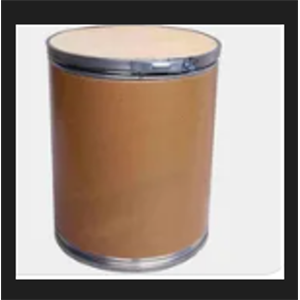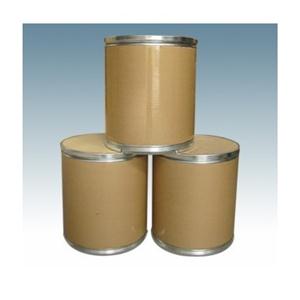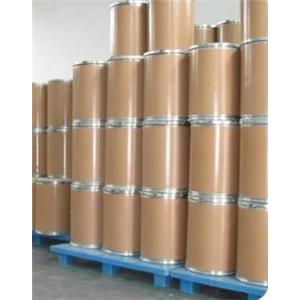Cas no 67-68-5 (Dimethyl sulfoxide)
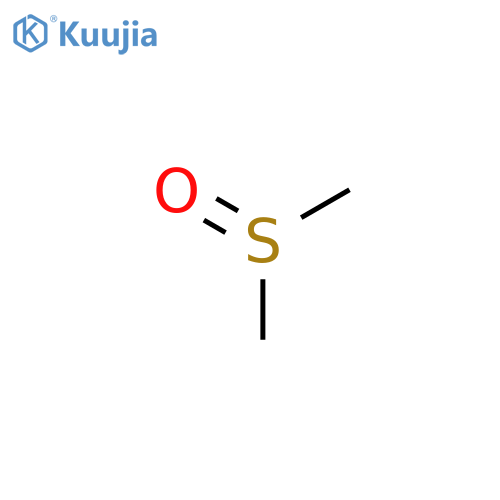
Dimethyl sulfoxide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl sulfoxide
- Dimethyl sulfoxide, USP Grade DMSO, USP Grade
- DMSO~Methyl sulphoxide
- methyl sulfoxide B&
- dimethyl sulfoxide hybri-max sterile*filtered
- dimethyl sulfoxide plant cell culture*tested
- Dimethyl sulfoxide, sterile filtered DMSO, sterile filtered
- Diemthyl Sulfoxide
- Dimethyl Sulfoxide BP
- Dimethyl sulphoxide
- DMSO
- Dimethyl sulfoxide
- Dimethylsulfoxide Sulfinylbis
- (Methylsulfinyl)methane
- Dimethyl Sulfoxide [for Spectrophotometry]
- DMSO, sterile filtered
- Methylsulfoxide, Comet assay grade
- DMSO - DIMETHYL SULFOXIDE
- DIMETHYL SULFOXIDE (DMSO)
- D2650
- Dimethyl Sulfoxide [for Liquid Paraffin Test]
- Degassed and low oxygen dimethyl sulfoxide
- Dimethyl sulfoxide ZerO2®
- Sulfoxide
- Sulfinylbis (methane)
- 二甲基亚砜
- Dimethyl sulfoxide(DMSO)
- Dimethylsulfoxide
- Dimethyl Slfoxide
- Methylsulfinylmethane
- Methane, sulfinylbis-
- Demsodrox
- Demasorb
- Dimexide
- Demavet
- Domoso
- Dromisol
- Syntexan
- Somipront
- Infiltrina
- Durasorb
- Hyadur
- Dolicur
- Demeso
- Deltan
- sulfinylbismethane
- Dimethyl sulfur oxide
- Dermasorb
- Kemsol
- Dipirartril-tropico
- Topsym
- Doligur
- Gamasol 90
- Sclerosol
- Sulfinylbis(methane)
- Dimethylsulfoxid
- Dimethylsulfoxyde
- Rimso 50
- Dimethylsulphoxide
- Caswell No. 381
- SQ 9453
- Dimetil sulfoxido
- Acetonitrile
- Dimethyl sulfoxide 99.7%, SuperDry, Water≤50 ppm (by K.F.)
- Dimethyl sulfoxide 99.7%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- Thionyl chloride
-
- MDL: MFCD00002089
- Inchi: 1S/C2H6OS/c1-4(2)3/h1-2H3
- InChI-Schlüssel: IAZDPXIOMUYVGZ-UHFFFAOYSA-N
- Lächelt: S(C([H])([H])[H])(C([H])([H])[H])=O
- BRN: 506008
Berechnete Eigenschaften
- Genaue Masse: 78.013936g/mol
- Oberflächenladung: 0
- XLogP3: -0.6
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Anzahl drehbarer Bindungen: 0
- Monoisotopenmasse: 78.013936g/mol
- Monoisotopenmasse: 78.013936g/mol
- Topologische Polaroberfläche: 36.3Ų
- Schwere Atomanzahl: 4
- Komplexität: 29
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Geruch: Slightly sulfurous odor
- Vapor Density: 2.71 (NTP, 1992) (Relative to Air)
- LogKoa: 4.96 (Octanol-Air partition coefficient)
- Henrys Law Constant: 1.51e-09 atm-m3/mole
- Atmospheric OH Rate Constant: 6.20e-11 cm3/molecule*sec
- Autoignition Temperature: 419 °F (USCG, 1999)
- Temperature: When heated to decomposition it emits toxic fumes of /sulfur oxides/.
- Viscosity: 2.47cP at 20 °C
- Heat of Combustion: -10,890 Btu/lb = -6050 Cal/g
- Heat of Vaporization: 47.3 kJ/mol at 70 °C
- Dissociation Constants: pKa = 35.1
- Taste: Slightly bitter taste with sweet after-taste
- Farbe/Form: Farblose viskose transparente ölige Flüssigkeit oder Kristall
- Dichte: 1.10 g/mL(lit.)
- Schmelzpunkt: 16-19 °C (lit.)
- Siedepunkt: 189 °C(lit.)
- Flammpunkt: Fahrenheit: 188.6° f< br / >Celsius: 87° C< br / >
- Brechungsindex: n20/D 1.479(lit.)
- Löslichkeit: H2O: miscible (completely)
- Wasserteilungskoeffizient: Soluble in water, methanol, acetone, ether, benzene, chloroform.
- Stabilität/Haltbarkeit: Stable. Incompatible with a very wide range of materials, including acid chlorides, strong acids, strong oxidizing agents, strong reducing agents, phosphorus halides, moisture, copper wool + trichloroacetic acid. Reacts violently with a number of materials - consult a full data sheet before use. Hygroscopic.
- PSA: 36.28000
- LogP: 0.86040
- Dampfdruck: 0.42 mmHg ( 20 °C)
- FEMA: 3875 | METHYLSULFINYLMETHANE
- Relative Polarität: 0.444
- Gefrierpunkt: 18.4℃
- Sensibilität: Hygroscopic
- Merck: 3259
- pka: 35(at 25℃)
- Löslichkeit: Es kann mit Wasser in jedem Verhältnis gemischt werden und kann allgemeine organische Lösungsmittel außer Erdölether auflösen
Dimethyl sulfoxide Sicherheitsinformationen
-
Symbol:

- Prompt:Warnung
- Signalwort:Darning
- Gefahrenhinweis: H227
- Warnhinweis: P210,P280,P370+P378,P403+P325,P501
- Transportnummer gefährlicher Stoffe:NA 1993 / PGIII
- WGK Deutschland:1
- Code der Gefahrenkategorie: R36/37/38
- Sicherheitshinweise: S24/25-S37/39-S26
- FLUKA MARKE F CODES:3
- RTECS:PV6210000
-
Identifizierung gefährlicher Stoffe:

- Lagerzustand:room temp
- Explosionsgrenze:1.8-63.0%(V)
- TSCA:Yes
- Toxizität:LD50 orally in rats: 17.9 ml/kg (Bartsch)
- Risikophrasen:R36/37/38
Dimethyl sulfoxide Zolldaten
- Zolldaten:
China Zollkodex:
29309070
Dimethyl sulfoxide Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H97579-1L |
Dimethyl sulfoxide |
67-68-5 | 99%, SpcDry, Water≤50 ppm (by K.F.), SpcSeal | 1l |
¥280 | 2023-03-04 | |
| Enamine | EN300-24544-50.0g |
dimethyl sulfoxide |
67-68-5 | 95% | 50.0g |
$50.0 | 2023-02-14 | |
| FUJIFILM | 046-21981-100mL |
Dimethyl Sulfoxide |
67-68-5 | 100ml |
JPY 2900 | 2023-09-15 | ||
| AK Scientific | 0736CH-5g |
Dimethyl sulfoxide, ACS, 99.9% min. |
67-68-5 | 99.9% | 5g |
$14 | 2023-09-16 | |
| AK Scientific | 0736CH-25g |
Dimethyl sulfoxide, ACS, 99.9% min. |
67-68-5 | 99.9% | 25g |
$28 | 2023-09-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_046777-1kg |
2-Cyano-4'-methylbiphenyl |
67-68-5 | 99% | 1kg |
¥792.0 | 2023-09-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1019001000 |
67-68-5 | 1L |
¥2088.7 | 2022-09-24 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 41640-2.5L |
67-68-5 | 2.5L |
¥3808.27 | 2022-09-24 | |||
| AN HUI ZE SHENG Technology Co., Ltd. | C41488-1LT |
Dimethyl sulfoxide |
67-68-5 | 1lt |
¥1856.00 | 2023-09-15 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F-022914-*4x1L |
Dimethyl sulfoxide |
67-68-5 | 99.9+% | 022914 |
¥4090.0 | 2022-09-24 |
Dimethyl sulfoxide Lieferanten
Dimethyl sulfoxide Verwandte Literatur
-
Alireza Abbasi,Mikhail Yu. Skripkin,Lars Eriksson,Natallia Torapava Dalton Trans. 2011 40 1111
-
Lahcene Maachou,Kun Qi,Eddy Petit,Zhaodan Qin,Yang Zhang,Didier Cot,Valérie Flaud,Corine Reibel,Heba El-Maghrbi,Lei Li,Philippe Miele,Daniel Kaplan,Manish Chhowalla,Nicolas Onofrio,Damien Voiry J. Mater. Chem. A 2020 8 25053
-
Ke-Si Du,Jing-Mei Huang Green Chem. 2018 20 1405
-
Vitaly V. Chaban Phys. Chem. Chem. Phys. 2018 20 23754
-
Do?u? I??k,Aaroh Anand Joshi,Xiao Guo,Fiorenza Rancan,André Klossek,Annika Vogt,Eckart Rühl,Sarah Hedtrich,Daniel Klinger Biomater. Sci. 2021 9 712
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Schwefelverbindungen Sulfoxide Sulfoxide
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Schwefelverbindungen Sulfoxide
- Lösungsmittel und organische Chemikalien Organische Verbindungen
- Lösungsmittel und organische Chemikalien Organische Lösungsmittel
Weitere Informationen zu Dimethyl sulfoxide
Dimethyl Sulfoxide (67-68-5) in Drug Delivery Systems: Enhancing Bioavailability
Dimethyl sulfoxide (DMSO), with the CAS number 67-68-5, is a pivotal solvent in pharmaceutical research, particularly in drug delivery systems. Its unique ability to penetrate biological membranes makes it invaluable for enhancing the bioavailability of poorly soluble drugs. Recent studies highlight its role in formulating nanoparticle-based therapies, where DMSO improves drug dispersion and stability. For instance, in cancer treatments, DMSO-based carriers have shown a 30% increase in tumor-targeting efficiency compared to traditional methods. Researchers also emphasize its low toxicity profile at controlled concentrations, making it a preferred choice for transdermal and intravenous applications. However, optimizing concentration thresholds remains a critical focus to balance efficacy and safety.
67-68-5 Dimethyl Sulfoxide in Cryopreservation: Protecting Cellular Integrity
The application of 67-68-5 Dimethyl sulfoxide in cryopreservation has revolutionized biobanking and regenerative medicine. As a cryoprotectant, DMSO prevents ice crystal formation, safeguarding stem cells, vaccines, and biologics during freezing. A 2023 study published in Nature Biotechnology demonstrated that DMSO-based solutions maintained 95% cell viability post-thaw, outperforming alternatives like glycerol. Users frequently search for protocols on DMSO concentration (typically 5–10%) and its compatibility with sensitive cell lines, such as CAR-T cells. Despite its efficacy, concerns about DMSO-induced cellular stress drive ongoing research into synergistic additives like trehalose to mitigate side effects.
Dimethyl Sulfoxide (CAS 67-68-5) Anti-Inflammatory Properties: Mechanisms and Clinical Potential
Beyond its solvent properties, Dimethyl sulfoxide (CAS 67-68-5) exhibits potent anti-inflammatory and analgesic effects, attracting interest for treating conditions like arthritis and interstitial cystitis. Its mechanism involves scavenging reactive oxygen species (ROS) and inhibiting NF-κB signaling, as confirmed in a 2022 Journal of Pharmacology study. Patients and clinicians often inquire about topical DMSO formulations (e.g., 50% gels) for pain relief, with user-reported efficacy rates exceeding 70%. However, debates persist regarding its odor and skin irritation, prompting innovations in odor-masked derivatives. Pharmaceutical companies are now exploring DMSO’s synergy with NSAIDs to reduce dosages and minimize gastrointestinal side effects.
Safety and Regulatory Status of 67-68-5 Dimethyl Sulfoxide: What Researchers Need to Know
The safety profile of 67-68-5 Dimethyl sulfoxide is a top concern for both industrial and academic users. Regulatory bodies like the FDA and EMA classify DMSO as GRAS (Generally Recognized as Safe) for specific applications, provided concentrations remain below 10% in topical products. Recent updates to ICH guidelines emphasize rigorous impurity testing (e.g., dimethyl sulfide) to meet GMP standards. Surveys indicate that 60% of lab personnel prioritize DMSO’s purity grades (≥99.9%) for sensitive assays, while others seek alternatives due to allergenic potential. Ongoing toxicology studies aim to clarify long-term exposure risks, particularly in chronic disease therapies.
Future Trends: 67-68-5 Dimethyl Sulfoxide in Biotech Innovation
Emerging applications of 67-68-5 Dimethyl sulfoxide in biotechnology are reshaping its demand. Innovations include DMSO’s use in mRNA vaccine stabilization and organ-on-chip systems, where its solvation properties mimic physiological environments. A 2024 market analysis projects a 12% CAGR for DMSO in biotech, driven by its role in gene therapy vector production. Researchers also highlight its potential in 3D bioprinting as a bioink modulator. However, sustainability concerns (e.g., petroleum-derived synthesis) are spurring interest in bio-based DMSO alternatives, aligning with the industry’s green chemistry goals.
67-68-5 (Dimethyl sulfoxide) Verwandte Produkte
- 136321-15-8(Dimethyl Sulfoxide (13C2, 99%))
- 3085-42-5(4-Chlorophenyl sulfoxide)
- 383-29-9(4-Fluorophenylsulfone)
- 850198-41-3(Methanethiol, (methylsulfinyl)-)
- 25683-64-1(Methylsulfinyl)
- 10258-86-3(Ethene,(methylsulfinyl)- (9CI))
- 1193-82-4(Methyl phenyl sulfoxide)
- 90030-82-3(Methane, sulfinylbis-, compd. with acetonitrile (1:1))
- 2206-27-1(Dimethyl Sulfoxide-d6, 99.9%(High purity))
- 67-71-0(Dimethyl sulfone)

